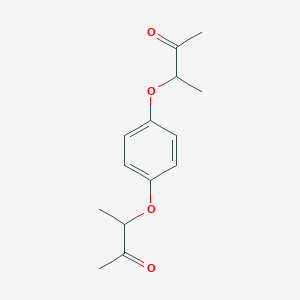

3-(4-(1-Methyl-2-oxopropoxy)phenoxy)-2-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(1-Methyl-2-oxopropoxy)phenoxy)-2-butanone, also known as 4-methoxyphenyl-3-butanone, is a ketone compound with a molecular formula of C10H14O3. It is a colorless liquid with a faint odor and is soluble in water and alcohol. 4-methoxyphenyl-3-butanone is an important intermediate for the synthesis of various drugs, pesticides, and other chemicals. This compound has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.

Wissenschaftliche Forschungsanwendungen

1. Synthetic Routes to Dioxolanes and Thiadiazines The compound can be used in the synthesis of dioxolanes and thiadiazines . The hydrolysis of 2-methylbut-3-yn-2-yl carbamate gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one, whereas 2-methylbut-3-yn-2-ol was converted under similar conditions to 3-hydroxy-3-methylbutan-2-one .

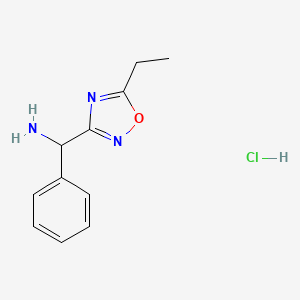

Anticonvulsant and Antiepileptic Activities

Acetylenic carbamates, which include the compound, have been found to display soporific, anticonvulsant, and antiepileptic activities . This makes it a potential candidate for the development of new antiepileptic drugs .

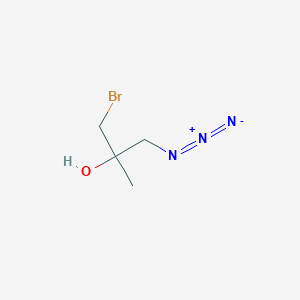

Biotransformation

The compound can undergo biotransformation, a combination of chemical and biochemical reactions that convert a drug into an excretable product . The activity and toxicity of the new chemical compounds formed in the human organism (drug metabolites) are different from those of the initial drug .

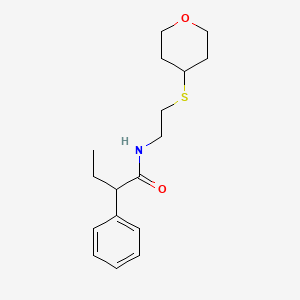

Synthesis of m-Aryloxy Phenols

The compound can be used in the innovative synthetic methods developed for the preparation of m-aryloxy phenols . These m-aryloxy phenols have potential biological activities and are important in various industries, including plastics, adhesives, and coatings .

5. Antioxidants, Ultraviolet Absorbers, and Flame Retardants m-Aryloxy phenols, which can be synthesized using the compound, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of Quinolone Derivatives

The compound can be used in the synthesis of quinolone derivatives . For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .

Synthesis of Hybrid Compounds

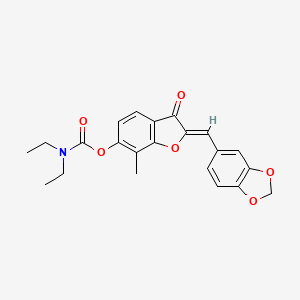

The compound can be used in the synthesis of new hybrid compounds, such as chalcone-salicylate . These hybrid compounds have potential cytotoxic activity against breast cancer through ERα inhibition .

Potential Anticancer Agent

The compound, as part of a hybrid compound like chalcone-salicylate, can potentially be developed as an anticancer agent . The molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-(3-oxobutan-2-yloxy)phenoxy]butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(15)11(3)17-13-5-7-14(8-6-13)18-12(4)10(2)16/h5-8,11-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTLZJQDDJYYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)OC(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)

![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2963676.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)